Product packaging for Bexotegras(Cat. No.:CAS No. 2376257-44-0)

Bexotegras

Cat. No.: B10830806
CAS No.: 2376257-44-0
M. Wt: 492.6 g/mol
InChI Key: CWOFQJBATWQSHL-DEOSSOPVSA-N
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Description

Overview of Bexotegrast as an Investigational Chemical Entity

Bexotegrast is a small molecule engineered to potently and selectively inhibit two specific integrin receptors: αvβ6 and αvβ1. pliantrx.comyoutube.com Integrins are a large family of transmembrane proteins that mediate cell-to-cell and cell-to-extracellular matrix (ECM) interactions, playing a crucial role in cellular signaling. tandfonline.comamegroups.org Bexotegrast's mechanism of action is centered on blocking the activation of transforming growth factor-beta (TGF-β), a master regulator of fibrosis. youtube.comnih.gov By preventing the binding of αvβ6 and αvβ1 integrins to the latent form of TGF-β, bexotegrast aims to interrupt the downstream signaling pathways that lead to excessive collagen production and tissue scarring. pliantrx.comyoutube.comnih.gov

Preclinical studies using human lung tissue explants have shown that bexotegrast can reduce the expression of pro-fibrotic genes, including those for type I collagen. pliantrx.comnih.gov These foundational findings have provided a strong rationale for its advancement into clinical trials to assess its effects in patients with fibrotic diseases. tandfonline.compliantrx.com

Significance of Integrin Biology in Fibrotic Disease Pathogenesis

Fibrosis is a pathological process defined by the excessive accumulation of ECM, leading to scarring, organ dysfunction, and eventual failure. tandfonline.comnih.gov A central molecular event in this process is the activation of TGF-β, a potent cytokine that drives fibroblasts to differentiate into myofibroblasts—the primary cells responsible for collagen deposition. nih.govembopress.org

Integrins, particularly a subset of αv-containing integrins, have been identified as key regulators of this process. tandfonline.comnih.govtandfonline.com They function as cell surface receptors that can bind to the latent TGF-β complex, which is sequestered in the ECM. nih.govnih.gov This binding, often facilitated by cellular contractile forces, induces a conformational change in the latent complex, releasing active TGF-β, which can then signal to surrounding cells and promote a fibrotic response. tandfonline.comembopress.org

The integrin αvβ6 is almost exclusively expressed on epithelial cells, particularly in response to injury. core.ac.ukresearchgate.net In healthy tissues, its expression is very low, but it becomes significantly upregulated in fibrotic conditions like IPF. pliantrx.comersnet.org The primary and most well-established function of αvβ6 is the activation of latent TGF-β1. ersnet.orgersnet.org Studies have shown that αvβ6 binds directly to a specific RGD (arginine-glycine-aspartic acid) sequence within the latency-associated peptide (LAP) of TGF-β1. embopress.org This interaction is critical for initiating the fibrotic cascade in the lungs. core.ac.ukportlandpress.com The necessity of αvβ6-mediated TGF-β activation for the development of pulmonary fibrosis in animal models has been demonstrated, making it a highly attractive therapeutic target. ersnet.orgresearchgate.net Elevated levels of circulating αvβ6 have also been associated with decreased survival in patients with interstitial lung diseases. nih.gov

The integrin αvβ1 is highly expressed on activated fibroblasts and myofibroblasts, the key effector cells in fibrosis. youtube.comnih.gov Similar to αvβ6, αvβ1 also plays a critical role in activating latent TGF-β by binding to its LAP. nih.gov The study of αvβ1 has been historically challenging due to the promiscuity of the β1 subunit, which can pair with many other alpha subunits. tandfonline.com However, the development of specific small-molecule inhibitors has allowed researchers to probe its function more directly. nih.govnih.gov These studies have revealed that therapeutic inhibition of αvβ1 can attenuate fibrosis in preclinical models of both lung and liver fibrosis, highlighting its importance in the progression of fibrotic diseases across different organs. nih.gov

Historical Development of Integrin Inhibition Strategies

The pursuit of integrin inhibitors as therapeutic agents is not new. The discovery of the RGD peptide sequence as a recognition motif for many integrins paved the way for early drug discovery programs. nih.govencyclopedia.pub This led to the successful development and approval of several integrin-targeting drugs for various conditions. nih.gov

Drug NameTarget Integrin(s)Approved Indication(s)
Abciximab αIIbβ3Acute Coronary Syndrome
Eptifibatide αIIbβ3Acute Coronary Syndrome
Tirofiban αIIbβ3Acute Coronary Syndrome
Lifitegrast αLβ2Dry Eye Disease

Table 1: Examples of Approved Integrin Inhibitors. nih.gov

While the initial focus was on targets like αIIbβ3 for anti-platelet therapy, attention has more recently shifted towards αv-containing integrins for diseases like cancer and fibrosis. nih.govnih.gov Early efforts targeting αvβ3 for cancer faced clinical challenges. nih.gov However, the growing understanding of the specific roles of αvβ6 and αvβ1 in activating TGF-β has revitalized interest in αv integrin inhibition, particularly for fibrotic diseases. nih.govencyclopedia.pub This has led to the development of more selective inhibitors, including monoclonal antibodies and small molecules designed to specifically block the function of these pro-fibrotic integrins. tandfonline.comnih.govworktribe.commdpi.com

Rationale for Dual Integrin αvβ6/αvβ1 Inhibition by Bexotegrast

The strategic decision to simultaneously inhibit both αvβ6 and αvβ1 with a single molecule like bexotegrast is based on the distinct but complementary roles these two integrins play in the fibrotic process. pliantrx.comyoutube.com

Targeting the Initiator Cell: Integrin αvβ6 is expressed on injured epithelial cells, which are thought to be the initiators of the fibrotic cascade in diseases like IPF. youtube.comcore.ac.uk By inhibiting αvβ6, bexotegrast targets an early, upstream event in TGF-β activation at the site of epithelial injury. youtube.com

Targeting the Effector Cell: Integrin αvβ1 is expressed on fibroblasts and myofibroblasts, the cells directly responsible for producing the excessive collagen that forms fibrotic scars. youtube.comnih.gov Inhibiting αvβ1 targets the perpetuation and amplification of the fibrotic response by these key effector cells. youtube.com

Preclinical research supports this dual-inhibition strategy. In studies using precision-cut lung slices from patients with IPF, the combined inhibition of both αvβ6 and αvβ1 was shown to be additive in reducing the expression of type I collagen genes. nih.gov This dual inhibition was more effective at reducing collagen gene expression than inhibiting either integrin alone and was found to be more potent than standard-of-care fibrosis treatments in these experimental models. nih.govinformahealthcare.com Therefore, by blocking TGF-β activation on both the epithelial cells that initiate fibrosis and the fibroblasts that execute it, bexotegrast is hypothesized to provide a more comprehensive and potent anti-fibrotic effect than targeting either pathway alone. pliantrx.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H36N6O3 B10830806 Bexotegras CAS No. 2376257-44-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2376257-44-0

Molecular Formula

C27H36N6O3

Molecular Weight

492.6 g/mol

IUPAC Name

(2S)-4-[2-methoxyethyl-[4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)butyl]amino]-2-(quinazolin-4-ylamino)butanoic acid

InChI

InChI=1S/C27H36N6O3/c1-36-18-17-33(15-5-4-8-21-12-11-20-7-6-14-28-25(20)31-21)16-13-24(27(34)35)32-26-22-9-2-3-10-23(22)29-19-30-26/h2-3,9-12,19,24H,4-8,13-18H2,1H3,(H,28,31)(H,34,35)(H,29,30,32)/t24-/m0/s1

InChI Key

CWOFQJBATWQSHL-DEOSSOPVSA-N

Isomeric SMILES

COCCN(CCCCC1=NC2=C(CCCN2)C=C1)CC[C@@H](C(=O)O)NC3=NC=NC4=CC=CC=C43

Canonical SMILES

COCCN(CCCCC1=NC2=C(CCCN2)C=C1)CCC(C(=O)O)NC3=NC=NC4=CC=CC=C43

Origin of Product

United States

Molecular and Biochemical Mechanisms of Action of Bexotegrast

Direct Inhibition of Integrin αvβ6 and αvβ1

Integrins are transmembrane receptors that mediate cell-extracellular matrix (ECM) adhesion and are critical for mechanotransduction. Bexotegrast selectively targets integrins αvβ6 and αvβ1, which are known to be upregulated in fibrotic tissues and are key activators of latent TGF-β mdpi.comnih.govpliantrx.compliantrx.compliantrx.comtandfonline.com.

Bexotegrast demonstrates potent inhibitory activity against both αvβ6 and αvβ1 integrins. Studies have characterized its binding affinities (Kd) and its potency in inhibiting integrin-mediated TGF-β activation (IC50).

Integrin TargetBinding Affinity (Kd)IC50 for TGF-β ActivationIC50 for hLAP1 Binding
αvβ65.7 nM medchemexpress.com29.8 nM medchemexpress.com4.36 nM nih.gov
αvβ13.4 nM medchemexpress.com19.2 nM medchemexpress.comNot specified

Bexotegrast exhibits roughly equipotent activity for both αvβ1 and αvβ6 integrins in ligand binding and TGF-β activation assays pliantrx.com. This dual inhibition is central to its mechanism of action.

Integrins, including αvβ6 and αvβ1, bind to the arginine-glycine-aspartate (RGD) motif present in various ECM proteins and growth factors, such as latent TGF-β (LTGF-β) mdpi.comresearchgate.net. Latent TGF-β is complexed with latency-associated peptide (LAP) and latent TGF-β-binding protein (LTBP) in the ECM wikipedia.orgresearchgate.net. Bexotegrast competitively inhibits the binding of endogenous ligands, specifically the RGD sequence of latent TGF-β, to these integrins nih.govresearchgate.net. By occupying the binding site, Bexotegrast prevents the integrin-mediated conformational changes in LAP that are necessary for the release of active TGF-β mdpi.comresearchgate.net.

Modulation of Transforming Growth Factor-β (TGF-β) Activation

TGF-β is a potent pro-fibrotic cytokine that drives the progression of fibrotic diseases. Its activation from a latent complex is a critical step that Bexotegrast targets.

Latent TGF-β is stored in the ECM and requires activation to become biologically active wikipedia.orgresearchgate.net. Integrins αvβ6 and αvβ1 are key mediators of this activation process, particularly through force-dependent mechanisms where cellular traction forces applied via the actomyosin (B1167339) cytoskeleton induce conformational changes in LAP, releasing active TGF-β mdpi.comresearchgate.net. Bexotegrast, by inhibiting these integrins, directly interferes with this latent TGF-β activation pathway nih.govpliantrx.compliantrx.comtandfonline.comnih.govmedchemexpress.comatsjournals.orgnih.govpulmonaryfibrosisnews.comavancesenfibrosispulmonar.com. This blockade prevents the release of active TGF-β into the extracellular environment, thereby limiting its downstream signaling.

The inhibition of TGF-β activation by Bexotegrast has a cascading effect on downstream profibrotic signaling pathways. Active TGF-β binds to its receptors, initiating a signaling cascade that typically involves the phosphorylation of SMAD proteins (SMAD2/3), their complex formation with SMAD4, and subsequent translocation to the nucleus to regulate gene expression mdpi.comwikipedia.orgijbs.com.

Bexotegrast's action leads to the attenuation of these downstream effects, including:

Reduced Profibrotic Gene Expression: Bexotegrast has been shown to significantly reduce the expression of genes associated with fibrosis, such as collagen type I alpha 1 (COL1A1), COL3A1, ACTA2, and CTHRC1 mdpi.commedchemexpress.comnih.gov. For instance, Bexotegrast demonstrated a reduction of COL1A1 mRNA expression by up to 71% in precision-cut lung slices medchemexpress.com.

Inhibition of Key Signaling Cascades: Research indicates that Bexotegrast targets the FAK/Src/Akt/β-catenin cascade in fibrotic kidneys nih.gov. Furthermore, it has been observed to cause an approximate 50% reduction in Smad2 phosphorylation in lung tissue explants, a critical step in canonical TGF-β signaling medchemexpress.com.

By dampening these pathways, Bexotegrast aims to mitigate the cellular responses that drive fibrosis, such as fibroblast activation, proliferation, and excessive extracellular matrix deposition mdpi.comnih.gov.

Affected Intracellular Biochemical Cascades

While Bexotegrast's primary action is extracellular, its inhibition of integrin signaling impacts intracellular biochemical cascades. The integrin-mediated mechanotransduction process involves the linkage of the ECM to the intracellular cytoskeleton, activating various signaling molecules.

FAK/Src/Akt/β-catenin Cascade: Bexotegrast's targeting of integrins αvβ1/αvβ6 has been shown to inhibit this specific intracellular signaling cascade, which is implicated in fibrogenesis nih.gov. Focal Adhesion Kinase (FAK) and Src are key components of focal adhesion complexes that form upon integrin ligation, initiating downstream signaling.

Smad Phosphorylation: As mentioned, Bexotegrast has been shown to reduce Smad2 phosphorylation medchemexpress.com. This intracellular event is a direct consequence of active TGF-β binding to its receptors and is essential for transmitting the TGF-β signal into the nucleus.

Mechanotransduction Pathways: Integrin activation is a gateway for mechanotransduction, influencing pathways like RhoA/ROCK and YAP/TAZ mdpi.com. While Bexotegrast's direct modulation of these specific intracellular cascades is an area of ongoing research, its inhibition of integrin activation inherently affects the upstream signals that engage these pathways in response to mechanical cues from the ECM.

Target Engagement and Selectivity Profiling of Bexotegrast

Methodological Approaches for Target Engagement Assessment

The assessment of Bexotegrast's target engagement primarily relies on advanced imaging techniques and pharmacological assays to quantify its interaction with the αvβ6 integrin in vivo.

To non-invasively visualize and quantify the binding of Bexotegrast to its target, αvβ6 integrin, researchers have utilized specific radiotracers. A key tool in these investigations is the αvβ6-specific positron emission tomography (PET) tracer, [18F]FP-R01-MG-F2, also referred to as the "Knottin tracer" informahealthcare.compliantrx.comnih.govnih.gov. This tracer is designed to bind specifically to the αvβ6 integrin and has been employed to detect increased αvβ6 expression in the lungs of patients with IPF pliantrx.comnih.govnih.gov. The development and application of such radiotracers are fundamental for confirming target engagement by visualizing disease-related receptors and quantifying the extent to which a therapeutic agent occupies these targets pliantrx.comnih.govnih.gov.

Positron Emission Tomography (PET) imaging has been instrumental in evaluating Bexotegrast's target engagement in human studies, particularly in patients with IPF pliantrx.comnih.govnih.govpatsnap.com. In a Phase 2a open-label study, PET scans were conducted at baseline and at approximately 4 hours after the administration of single doses of Bexotegrast pliantrx.comnih.govnih.govpatsnap.com. The methodology involved administering the αvβ6-specific PET probe ([18F]FP-R01-MG-F2) and then performing a dynamic PET-computed tomography scan. By analyzing the changes in PET tracer uptake following Bexotegrast administration, researchers could estimate the degree of αvβ6 receptor occupancy pliantrx.comnih.govnih.govpatsnap.com. This approach allows for the non-invasive visualization and quantification of target engagement, verifying that the orally bioavailable agent reaches and interacts with its intended integrin targets within the lung parenchyma pliantrx.comnih.govnih.gov.

Quantitative Analysis of Integrin Receptor Occupancy in Clinical Studies

Quantitative analysis of integrin receptor occupancy by Bexotegrast has been performed in clinical trials, providing dose-dependent insights into its target engagement. In a Phase 2a study involving participants with IPF, single doses of Bexotegrast ranging from 60 mg to 320 mg were administered, and receptor occupancy was assessed using PET imaging patsnap.comnih.govpatsnap.com. The results demonstrated a clear dose- and concentration-dependent relationship, with estimated maximum receptor occupancy levels increasing with higher doses pliantrx.compatsnap.comnih.gov.

Bexotegrast Dose (mg)Estimated Maximum Receptor Occupancy (%)
6035
8053
12071
24088
32092

Data derived from multiple sources patsnap.comnih.govpatsnap.com.

These findings indicate that Bexotegrast effectively engages the αvβ6 integrin receptors in the lungs, with higher doses achieving greater occupancy. The study also established an estimated unbound bexotegrast half maximal effective concentration (EC50) of 3.32 ng/ml patsnap.comnih.gov. The observed dose-dependent occupancy supports the rationale for specific dosing regimens in later-stage clinical trials patsnap.compatsnap.com.

Assessment of Integrin Selectivity and Off-Target Binding

Bexotegrast is characterized as a dual-selective inhibitor, specifically designed to target both the αvβ6 and αvβ1 integrins informahealthcare.comresearchgate.netlarvol.compliantrx.comatsjournals.orgnih.govtandfonline.compatsnap.comfirstwordpharma.commedchemexpress.comresearchgate.netfrontiersin.org. Its mechanism involves blocking the activation of TGF-β, a key profibrotic cytokine, by preventing the interaction of these integrins with latent TGF-β informahealthcare.comresearchgate.netatsjournals.orgmedchemexpress.com.

The compound exhibits potent binding affinities, with reported Kd values of 5.7 nM for αvβ6 and 3.4 nM for αvβ1 medchemexpress.com. Furthermore, Bexotegrast inhibits αvβ6- and αvβ1-induced TGF-β activation with IC50 values of 29.8 nM and 19.2 nM, respectively medchemexpress.com. These data highlight its potent and dual inhibitory activity against its intended targets.

While the provided literature extensively details Bexotegrast's dual selectivity for αvβ6 and αvβ1, specific comprehensive data on its off-target binding profile against a broad panel of other integrins or unrelated targets is not explicitly detailed within the scope of the available search results. The emphasis remains on its intended dual-specific inhibition, which is considered crucial for its therapeutic approach in fibrotic diseases by localizing TGF-β inhibition within fibrotic tissues larvol.comatsjournals.org.

Preclinical Pharmacological Investigations of Bexotegrast

General Pharmacological Characteristics as a Small Molecule Inhibitor

Bexotegrast is characterized as an orally available, dual-selective inhibitor of the αvβ6 and αvβ1 integrins. guidetopharmacology.org Integrins are transmembrane receptors that mediate cell-matrix and cell-cell interactions. The αvβ6 and αvβ1 integrins are of particular interest in the context of fibrosis as they are key activators of latent transforming growth factor-beta (TGF-β). pliantrx.comlarvol.com TGF-β is a potent cytokine that plays a central role in the pathogenesis of fibrotic diseases by promoting the differentiation of fibroblasts into myofibroblasts and stimulating the excessive deposition of extracellular matrix (ECM) components, such as collagen. pliantrx.comlarvol.com

The expression of αvβ6 and αvβ1 integrins is typically low in healthy tissues but becomes significantly upregulated in fibrotic conditions. guidetopharmacology.org Specifically, αvβ6 is predominantly expressed on epithelial cells, while αvβ1 is found on fibroblasts and myofibroblasts. guidetopharmacology.orgnih.gov By targeting both of these integrins, bexotegrast is designed to inhibit TGF-β activation in a localized manner within the fibrotic tissue, potentially offering a more targeted therapeutic approach with an improved safety profile compared to systemic TGF-β inhibition. pliantrx.compliantrx.com Preclinical data indicate that bexotegrast is roughly equipotent in its inhibition of both αvβ1 and αvβ6 integrins in ligand binding and TGF-β activation assays. pliantrx.comnih.gov

In Vitro Pharmacological Activity in Cellular Models

The in vitro activity of bexotegrast has been evaluated in various cellular models to understand its effects on key cellular processes involved in fibrosis.

Inhibition of Integrin-Mediated Cell Adhesion and Migration

Data on the direct inhibition of integrin-mediated cell adhesion and migration by bexotegrast is part of its characterization as an integrin inhibitor. While specific quantitative data on migration assays were not the focus of the provided search results, its mechanism of action inherently involves the disruption of integrin-ligand interactions that are crucial for these processes.

Effects on Fibroblast Activation and Proliferation

Preclinical studies have demonstrated that bexotegrast can effectively modulate the behavior of fibroblasts, the primary cell type responsible for producing the fibrotic matrix. In single-nuclei RNA sequencing analysis of fibrotic human precision-cut lung slices, bexotegrast was shown to significantly reduce the expression of profibrotic genes in αVβ1-expressing fibroblasts. ainvest.com This suggests a direct effect on the activation state of these cells, steering them away from a pro-fibrotic phenotype. The compound has been observed to target distinct fibroblast subpopulations, including a reduction in gene expression in COL1A1-high/CTHRC1-high profibrotic fibroblasts. atsjournals.org

Influence on Myofibroblast Differentiation Markers

A key event in the progression of fibrosis is the differentiation of fibroblasts into myofibroblasts, which are characterized by the expression of alpha-smooth muscle actin (α-SMA, encoded by the ACTA2 gene) and enhanced contractile and ECM-producing capabilities. nih.govnih.gov By inhibiting TGF-β activation, bexotegrast is expected to interfere with this differentiation process. Studies have shown that bexotegrast attenuates the profibrogenic gene expression of myofibroblasts. larvol.com Furthermore, treatment with bexotegrast has been shown to reduce levels of circulating biomarkers associated with fibrosis and myofibroblast activity, such as PRO-C3, a marker of type III collagen synthesis. nih.govpliantrx.com

Ex Vivo Pharmacological Effects on Tissue Specimens

To bridge the gap between in vitro cell culture and in vivo models, the activity of bexotegrast has been assessed in ex vivo models using human tissue.

Studies Utilizing Precision-Cut Lung Slices (PCLS)

Precision-cut lung slices (PCLS) are a valuable ex vivo model that preserves the complex three-dimensional architecture and cellular heterogeneity of the lung, making them highly relevant for studying fibrotic diseases. atsjournals.orgersnet.org Multiple studies have utilized PCLS from patients with idiopathic pulmonary fibrosis (IPF) and other interstitial lung diseases (ILDs) to evaluate the anti-fibrotic effects of bexotegrast. ainvest.comersnet.orgpliantrx.com

Treatment of fibrotic PCLS with bexotegrast has consistently demonstrated a significant reduction in the expression of key pro-fibrotic genes. ainvest.comersnet.org These findings highlight the ability of bexotegrast to modulate fibrotic processes in a setting that closely mimics the human disease environment. The data from these PCLS studies support the compound's mechanism of action by showing a downstream effect on TGF-β signaling and collagen production. ersnet.org

Interactive Data Tables

Table 1: In Vitro and Ex Vivo Activity of Bexotegrast

ParameterTarget/ModelResultSource(s)
Integrin Inhibitionαvβ1 and αvβ6Roughly equipotent IC50 for TGF-β activation pliantrx.comnih.gov
Gene ExpressionFibrotic PCLS (non-IPF ILD)COL1A1: -63% ersnet.org
Gene ExpressionFibrotic PCLS (non-IPF ILD)COL1A2: -50% ersnet.org
Gene ExpressionFibrotic PCLS (non-IPF ILD)SERPINE1: -44% ersnet.org
Gene ExpressionFibrotic PCLS (non-IPF ILD)CTHRC1: -48% ersnet.org
Gene ExpressionProfibrotic Fibroblasts (PCLS)Significant reduction in COL1A1, COL5A1, FN1 atsjournals.org
Gene ExpressionATI Cells (PCLS)Significant reduction in ITGB6, ITGAV, SMAD7 atsjournals.org

Studies Utilizing Precision-Cut Liver Slices (PCLivS)

Precision-cut liver slices (PCLivS) have emerged as a valuable ex vivo model for studying liver fibrosis and evaluating the efficacy of anti-fibrotic therapies. This technique maintains the complex architecture and cellular diversity of the liver, providing a more physiologically relevant environment compared to traditional cell cultures. researchgate.netbiorxiv.org Pliant Therapeutics has utilized this advanced model to investigate the preclinical pharmacological effects of bexotegrast on fibrotic human liver tissue.

Research presented at the European Association for the Study of the Liver (EASL) International Liver Congress and The Liver Meeting® has detailed the use of PCLivS derived from human liver explants of patients with primary sclerosing cholangitis (PSC) and primary biliary cholangitis (PBC). nih.govbiospace.comnih.gov These studies aimed to characterize the response of various cell populations within the fibrotic liver to bexotegrast treatment.

In these ex vivo studies, PCLivS were cultured for two days in the presence of either bexotegrast, a vehicle control (DMSO), or a transforming growth factor-beta (TGF-β) receptor I kinase inhibitor (ALK5i) as a positive control for inhibiting the TGF-β signaling pathway. The subsequent analysis involved single nuclei RNA sequencing (snRNA-Seq) to dissect the gene expression changes at a single-cell resolution.

The findings consistently demonstrated that bexotegrast treatment resulted in significant reductions in profibrogenic gene expression across multiple pathological cell types implicated in biliary fibrosis. nih.govbiospace.comnih.gov Notably, the anti-fibrotic effect of bexotegrast was found to be comparable to that of the ALK5i, underscoring the critical role of the integrin-TGF-β activation pathway in these diseases. nih.govbiospace.com

A key observation was the significant decrease in the expression of Type I collagen (COL1A1) in myofibroblasts, which are the primary collagen-producing cells driving fibrosis. pliantrx.com This reduction in collagen expression was observed in PCLivS from both PSC and PBC patients treated with bexotegrast. pliantrx.com

Further analysis of the transcriptomic data revealed that the genes downregulated by bexotegrast in myofibroblasts were primarily associated with "collagen fibril organization" and "extracellular matrix organization". This indicates that bexotegrast directly targets the machinery responsible for the excessive deposition of scar tissue in the liver.

A more detailed differential gene expression analysis at the single-cell level highlighted that bexotegrast exhibits a differentiated profile compared to direct TGF-β receptor (ALK5) inhibition. biospace.com Bexotegrast specifically targets the reduction of TGF-β signaling in fibrogenic cells, while having attenuated effects on other cell types that are associated with the immunomodulatory functions of TGF-β. biospace.com This suggests a more targeted anti-fibrotic mechanism of action for bexotegrast.

Interactive Data Table: Effect of Bexotegrast on COL1A1 Gene Expression in Human PCLivS

This table summarizes the relative expression of the profibrotic gene COL1A1 in precision-cut liver slices (PCLivS) from patients with Primary Sclerosing Cholangitis (PSC) and Primary Biliary Cholangitis (PBC) after treatment with Bexotegrast. Data is extracted from a poster presented at the EASL Congress 2023. pliantrx.com The results are compared to a positive control, a TGF-β receptor I kinase inhibitor (ALK5i).

Disease TypeTreatment GroupNumber of Subjects (n)Relative COL1A1 Expression (Normalized)
PSCBexotegrast4~0.75
PSCALK5i (Positive Control)4~0.60
PBCBexotegrast3~0.80
PBCALK5i (Positive Control)3~0.70

Note: Relative expression values are estimated from the bar chart presented in the source poster and are indicative of the trend observed.

Effects of Bexotegrast in in Vitro and Ex Vivo Fibrosis Models

Impact on Extracellular Matrix Remodeling

The excessive deposition and altered composition of the extracellular matrix (ECM) are hallmarks of fibrotic diseases. Bexotegrast has demonstrated the potential to favorably modulate ECM remodeling in various model systems.

Studies utilizing ex vivo models have shown that bexotegrast can reduce collagen, a primary component of fibrotic scar tissue. In precision-cut lung slices from patients with various interstitial lung diseases (ILDs), bexotegrast has been shown to inhibit new collagen synthesis. pliantrx.comglobenewswire.com Further evidence comes from clinical imaging studies that function as in vivo models of the disease process. A Phase 2a trial using positron emission tomography (PET) imaging with a collagen-binding radiotracer found that patients with Idiopathic Pulmonary Fibrosis (IPF) treated with bexotegrast showed a reduction in total lung collagen after 12 weeks, in contrast to an increase observed in the placebo group. globenewswire.compliantrx.compliantrx.combiospace.com This suggests a potential for the reversal of fibrosis and favorable lung remodeling. globenewswire.comresearchgate.netnih.gov Specifically, treatment with bexotegrast led to a decrease in the uptake of the type 1 collagen PET probe, 68Ga-CBP8, indicating an antifibrotic effect. researchgate.netnih.gov

Consistent with its effects on collagen deposition, bexotegrast has been shown to directly target the genetic machinery responsible for collagen production. In studies using fibrotic human PCLS, bexotegrast significantly reduced the gene expression of type 1 collagen (COL1A1). atsjournals.org This effect was observed in key fibrogenic cell types, including fibroblasts, which are the primary producers of collagen in fibrotic tissue. atsjournals.org The downregulation of COL1A1 gene expression was noted when bexotegrast was administered alone and also in combination with nintedanib (B1663095), suggesting a distinct molecular mechanism. atsjournals.org This targeted reduction in COL1A1 expression underscores the compound's role in inhibiting the foundational steps of scar tissue formation. pliantrx.comatsjournals.org

Regulation of Profibrotic Gene Expression Profiles

Bexotegrast exerts a broad anti-fibrotic effect by downregulating a range of genes involved in the fibrotic process. Through its inhibition of TGF-β activation, bexotegrast leads to the reduction of multiple profibrotic genes. pliantrx.com In ex vivo studies using PCLS from patients with IPF and other progressive fibrosing ILDs, single-nuclei RNA sequencing revealed that bexotegrast significantly reduced the expression of genes associated with the extracellular matrix. pliantrx.comglobenewswire.com

Differential gene expression analysis showed that bexotegrast, both alone and in the presence of nintedanib, significantly decreased the expression of key profibrotic genes such as COL1A1, fibronectin (FN1), and tissue inhibitor of metalloproteinase 1 (TIMP1) in pathological cell populations. atsjournals.org This targeted gene modulation was observed in αVβ1-expressing fibroblasts and αVβ6-expressing aberrant basaloid cells. atsjournals.org Gene ontology pathway analysis confirmed that bexotegrast reduced genes associated with "collagen-containing extracellular matrix" across several fibroblast subtypes. atsjournals.org

Gene SymbolGene NameEffect of BexotegrastCell Type / Model
COL1A1Collagen Type I Alpha 1Significantly ReducedFibroblasts, Aberrant Basaloid Cells (PCLS)
FN1Fibronectin 1Significantly ReducedAberrant Basaloid Cells, Profibrotic Fibroblasts (PCLS)
TIMP1Tissue Inhibitor of Metalloproteinase 1Significantly ReducedAberrant Basaloid Cells (PCLS)
ITGB6Integrin Subunit Beta 6Significantly ReducedAT1 Cells (PCLS)

Effects on Cellular Phenotypes Associated with Fibrosis

Bexotegrast has demonstrated the ability to modulate the behavior of specific cell types that drive fibrosis. Preclinical studies using fibrotic human lung cells have shown that bexotegrast specifically targets TGF-β signaling in fibrogenic cells while having minimal effects on other cell types. patsnap.com This targeted action is crucial, as systemic TGF-β blockade can be associated with toxicity. pliantrx.compliantrx.com In ex vivo PCLS models, bexotegrast reduced the expression of genes related to TGF-β signaling and fibrogenesis in alveolar type 1 (AT1) cells and multiple fibroblast subpopulations, including CTHRC1Hi/COL1A1Hi profibrotic fibroblasts. pliantrx.com By inhibiting the activation of latent TGF-β, bexotegrast prevents the subsequent activation of myofibroblasts, a critical step in fibrosis progression. pliantrx.com

Modulation of Fibrosis-Associated Biomarkers in Model Systems

The anti-fibrotic activity of bexotegrast is further supported by its effects on key biomarkers associated with fibrosis progression. Analyses from clinical trials, which reflect the compound's activity in a human disease model, have shown significant modulation of several plasma biomarkers. pliantrx.compatsnap.com

Notably, bexotegrast treatment leads to a dose-dependent and significant reduction in circulating levels of PRO-C3 (a neoepitope of type III collagen synthesis). unimi.itpliantrx.compulmonaryfibrosisnews.com PRO-C3 is elevated in patients with IPF and is associated with progressive disease. pliantrx.comunimi.it Additionally, bexotegrast significantly reduces levels of integrin beta-6 (ITGB6), another biomarker linked to interstitial lung disease progression and decreased survival. unimi.itpulmonaryfibrosisnews.compatsnap.com The reduction in ITGB6 is consistent with the known effect of TGF-β on ITGB6 gene expression. unimi.it These biomarker changes provide molecular evidence of bexotegrast's target engagement and anti-fibrotic effects. unimi.itpulmonaryfibrosisnews.compatsnap.com

BiomarkerDescriptionEffect of BexotegrastAssociated with
PRO-C3Type III collagen synthesis neoepitopeReducedCollagen Synthesis, Disease Progression
ITGB6Integrin Subunit Beta 6ReducedTGF-β pathway, Disease Progression

Evaluation of Bexotegrast in in Vivo Preclinical Disease Models

Murine Models of Pulmonary Fibrosis

Preclinical investigations have utilized murine models to assess the anti-fibrotic capabilities of bexotegrast in the context of lung fibrosis. These studies aim to understand its efficacy and the underlying mechanisms by which it modulates fibrotic processes.

Efficacy in Bleomycin-Induced Lung Fibrosis Models

Bexotegrast has been evaluated in bleomycin-induced lung fibrosis models, a standard experimental approach to recapitulate key features of pulmonary fibrosis in mice. Preclinical studies have shown that bexotegrast can inhibit pulmonary fibrosis without exacerbating inflammation in these models informahealthcare.com. The compound's dual inhibition of αvβ6 and αvβ1 integrins targets a specific pathway involved in TGF-β activation, a critical driver of fibrosis nih.govstocktitan.netmdpi.comresearchgate.net. Research indicates that bexotegrast effectively reduces TGF-β activation and collagen deposition in lung fibroblast cultures and animal models of lung fibrosis mdpi.comresearchgate.netresearchgate.net.

Assessment of Lung Fibrosis Markers and Histopathology in Animal Models

In preclinical studies, bexotegrast has demonstrated the ability to reduce the expression of various profibrotic genes associated with lung fibrosis. These include genes such as COL1A1 (type I collagen), CTHRC1, and VIM pliantrx.comnih.govbiospace.com. Studies using fibrotic human precision-cut lung slices (PCLS) have shown that bexotegrast can significantly decrease TGF-β signaling and fibrogenesis genes in specific cell populations, including alveolar type 1 (AT1) cells and multiple fibroblast subpopulations biospace.comlarvol.com. Furthermore, bexotegrast has been shown to target CTHRC1-positive myofibroblasts, which are implicated in excessive collagen production in pulmonary fibrosis nih.gov.

Table 1: Key Profibrotic Gene Expression Changes Observed with Bexotegrast in Preclinical Lung Models

Gene/MarkerCell Type/ModelObserved EffectSource
COL1A1Human fibrotic lung PCLSDose-dependent reduction postersessiononline.eu
TGF-β signalingHuman fibrotic lung PCLS, Non-IPF ILD patient samplesReduction stocktitan.netbiospace.com
Fibrogenesis genesHuman fibrotic lung PCLS, Non-IPF ILD patient samplesReduction stocktitan.netbiospace.com
CTHRC1CTHRC1-high expressing fibroblasts, Human lung tissueReduction pliantrx.comnih.gov
VIMFibroblasts, Human lung tissueReduction pliantrx.com

Rodent Models of Biliary Fibrosis

Bexotegrast has also been evaluated in rodent models to assess its efficacy against biliary fibrosis, a condition characterized by progressive scarring and inflammation of the bile ducts.

Anti-fibrotic Effects in Chemically or Genetically Induced Biliary Fibrosis Models

In rodent models, such as those induced by bile duct ligation (BDL) or using genetically modified mice (e.g., BALBc.Mdr2-/- mice), bexotegrast has shown significant anti-fibrotic effects. Administration of bexotegrast in a rat model of biliary fibrosis demonstrated that it could attenuate bile ductular proliferation and peribiliary collagen deposition researchgate.net. In BALBc.Mdr2-/- mice with established biliary fibrosis, bexotegrast treatment resulted in dose-dependent reductions in key markers of liver fibrosis postersessiononline.eu. These studies support the anti-fibrotic effect of dual αvβ6/αvβ1 integrin inhibition in the context of biliary fibrosis pliantrx.compliantrx.com.

Quantification of Hepatic Collagen Proportionate Area

A critical measure for assessing liver fibrosis is the quantification of hepatic collagen proportionate area (CPA), which represents the proportion of fibrous tissue within the liver parenchyma. In preclinical studies involving biliary fibrosis, bexotegrast has demonstrated a notable reduction in CPA. For instance, in the BALBc.Mdr2-/- mouse model, bexotegrast administration led to dose-dependent reductions in CPA, with up to approximately 50% reduction observed (p<0.05) postersessiononline.eu. Similarly, other studies using integrin inhibitors in biliary fibrosis models have confirmed antifibrotic effects through histological analysis, showing significant differences in CPA between treated and control groups (e.g., 10.7 ± 2.8% vs. 22.5 ± 6.1%, P < 0.001) researchgate.net.

Table 2: Bexotegrast's Impact on Hepatic Collagen Proportionate Area (CPA) in Biliary Fibrosis Models

Model SystemTreatment GroupMeasureResult (Approximate)SignificanceSource
BALBc.Mdr2-/- miceBexotegrastReduction in Collagen Proportionate AreaUp to ~50%p<0.05 postersessiononline.eu
Rat Biliary Fibrosis ModelIntegrin Inhibitor (similar mechanism)Collagen Proportionate Area10.7 ± 2.8%P < 0.001 researchgate.net
Rat Biliary Fibrosis ModelControlCollagen Proportionate Area22.5 ± 6.1% researchgate.net

Pharmacodynamic Biomarkers in Preclinical Animal Studies

Pharmacodynamic (PD) biomarkers are crucial for understanding drug activity and treatment response in preclinical settings. Bexotegrast's mechanism of targeting TGF-β activation has led to the identification of several PD biomarkers in preclinical studies. These include the modulation of TGF-β signaling pathway genes and specific integrin expression levels.

Studies have shown that bexotegrast can suppress TGF-β signaling genes and plasma integrin β6 (ITGB6), providing measurable readouts of treatment response ainvest.com. In preclinical models, bexotegrast has demonstrated reductions in profibrotic gene expression, such as COL1A1, and genes related to fibrogenesis and TGF-β signaling stocktitan.netpliantrx.combiospace.comlarvol.compostersessiononline.eu. For example, an ex vivo study showed that bexotegrast dose-dependently reduced TGF-β-driven collagen type I alpha 1 chain (COL1A1) gene expression by up to approximately 35% (p<0.05) postersessiononline.eu.

Furthermore, imaging techniques like positron emission tomography (PET) have been employed to monitor the effects of integrin inhibition. In a rat model of biliary fibrosis, PET and molecular MRI were used to non-invasively monitor target expression and fibrosis in response to treatment with a dual integrin αvβ6/αvβ1 antagonist, confirming antifibrotic effects pliantrx.compliantrx.com. In human lung tissue, bexotegrast has shown to significantly reduce TGF-β-regulated gene expression in pathological cell populations larvol.com. The identification of these biomarkers, including changes in gene expression and imaging signals, supports the evaluation of bexotegrast's antifibrotic activity and potential for disease modification in preclinical studies.

Compound List:

Bexotegrast

Transforming growth factor-beta (TGF-β)

Integrins αvβ6

Integrins αvβ1

Integrins αvβ3

Integrins αvβ8

Integrin β6 (ITGB6)

Type I collagen (COL1A1)

CTHRC1

VIM

Type III collagen

Epithelial-mesenchymal transition (EMT)

Matrix metalloproteinase-2 (MMP2)

Matrix metalloproteinase-7 (MMP7)

Matrix metalloproteinase-9 (MMP9)

Matrix metalloproteinase-3 (MMP-3)

Matrix metalloproteinase-8 (MMP-8)

Fibronectin

Transforming growth factor beta 1 (TGF-β1)

Connective tissue growth factor (CTGF)

Lysophosphatidic acid (LPA)

Lysophosphatidic acid receptor 1 (LPAR1)

Acetyl-CoA carboxylase 2 (ACC2)

Calponin 1 (CNN1)

Alpha-smooth muscle actin (α-SMA)

Monocyte chemoattractant protein-1 (MCP-1)

Interleukin-8 (IL-8)

Interleukin-6 (IL-6)

Interleukin-10 (IL-10)

Interleukin-4 (IL-4)

Interleukin-13 (IL-13)

Fibroblast growth factor-2 (FGF-2)

Insulin-like growth factor-1 (IGF-1)

Platelet-derived growth factor (PDGF)

Granulocyte-macrophage colony-stimulating factor (GM-CSF)

Interferon-gamma (IFN-γ)

Interleukin-1 (IL-1)

Interleukin-12 (IL-12)

Interleukin-17 (IL-17)

Galectin-3 (Gal-3)

Cyclic adenosine (B11128) monophosphate (cAMP)

Cyclic guanosine (B1672433) monophosphate (cGMP)

Prostaglandin E2

Collagens (COL1A1, COL3A1)

Tissue Inhibitor of Metalloproteinase 1 (TIMP1)

Fibroblast activation protein (FAP)

Platelet-derived growth factor receptor beta (PDGFRβ)

RhoA/Rho-associated, coiled-coil containing protein kinase (ROCK)

Mechanosensitive Hippo pathway

Growth Hormone Releasing Hormone (GHRH)

Insulin-like Growth Factor 1 (IGF-1)

Acetyl-CoA carboxylase 2 (ACC2)

Extracellular Matrix Protein 1 (ECM1)

Low-density lipoprotein receptor-related protein 1α (LRP1α)

AKT/mTOR pathway

FoxO1 signaling pathway

Pyrimidine

Purine

Colony stimulating factor-1 receptor (CSF-1R)

Advanced Research Methodologies Applied to Bexotegrast Studies

Molecular Imaging Techniques for Preclinical Assessment

Molecular imaging plays a crucial role in visualizing and quantifying biological processes in vivo, enabling researchers to assess drug effects non-invasively. Bexotegrast studies have utilized Positron Emission Tomography (PET) and Magnetic Resonance Imaging (MRI) to evaluate target engagement and monitor disease progression.

Positron Emission Tomography (PET) imaging has been instrumental in demonstrating Bexotegrast's ability to engage its targets within fibrotic tissues. Specifically, PET imaging with αvβ6-specific radiotracers has been employed to visualize and quantify αvβ6 integrin receptor occupancy in the lungs of patients with IPF nih.govresearchgate.netpliantrx.comsec.govresearchgate.net.

Studies have used radiotracers such as [¹⁸F]FP-R01-MG-F2, which binds specifically to αvβ6 integrins nih.govresearchgate.netpliantrx.comresearchgate.net. These imaging studies have shown that Bexotegrast administration leads to a dose- and concentration-dependent decrease in PET tracer uptake in the lungs, indicating successful engagement of the αvβ6 receptors nih.govresearchgate.netpliantrx.comsec.govresearchgate.net. For instance, receptor occupancy levels increased with higher doses of Bexotegrast, with doses of 80 mg and above achieving concentrations exceeding the estimated half-maximal effective concentration (EC50) researchgate.netpliantrx.com. These findings provide direct evidence of target engagement in fibrotic lung tissue and support the dose selection for further clinical trials nih.govresearchgate.netpliantrx.comsec.govresearchgate.net.

Furthermore, PET imaging using probes targeting type 1 collagen, such as ⁶⁸Ga-CBP8, has been used to assess collagen deposition, a hallmark of fibrosis. Bexotegrast treatment resulted in a reduced uptake of this collagen-binding radiotracer in the lungs of IPF patients compared to placebo, suggesting a reduction in type 1 collagen and potential reversal of fibrosis pulmonaryfibrosisnews.comglobenewswire.comresearchgate.net. This indicates a favorable lung remodeling effect, as observed through decreased standardized uptake values of the radiotracer in treated individuals pulmonaryfibrosisnews.com.

Bexotegrast Dose (mg)Estimated Max αvβ6 Receptor Occupancy (%)Study ContextCitation(s)
6035Single dose, IPF patients researchgate.netpliantrx.com
8053Single dose, IPF patients researchgate.netpliantrx.com
12071Single dose, IPF patients researchgate.netpliantrx.com
24088Single dose, IPF patients researchgate.netpliantrx.com
32092Single dose, IPF patients researchgate.netpliantrx.com

Magnetic Resonance Imaging (MRI), particularly dynamic contrast-enhanced MRI (DCE-MRI), has been employed to monitor changes in tissue microvasculature and extracellular volume, providing insights into fibrotic processes. In preclinical models of biliary fibrosis, DCE-MRI was used to non-invasively track the effects of αvβ6 and αvβ1 antagonism, correlating with histological findings pliantrx.compliantrx.com.

In clinical studies involving IPF patients, DCE-MRI revealed that Bexotegrast treatment led to an increased peak enhancement and a faster contrast washout rate in the lungs. These changes suggest improvements in lung microvasculature and a reduction in extravascular extracellular volume, supporting the findings from PET imaging pliantrx.compliantrx.com.

In patients with primary sclerosing cholangitis (PSC), MRI assessments have indicated improvements in hepatocyte function and bile flow following Bexotegrast treatment bioworld.combiospace.comfirstwordpharma.com. Specifically, contrast-enhanced MRI demonstrated increased relative enhancement, suggesting enhanced hepatocyte function, compared to a decrease observed in the placebo group firstwordpharma.com.

Gene Expression Analysis Techniques

Analyzing gene expression provides a detailed understanding of how a drug impacts cellular pathways. Single-nuclei RNA sequencing (snRNA-seq) has been a key technique in dissecting the cell-specific pharmacodynamic effects of Bexotegrast.

Single-nuclei RNA sequencing (snRNA-seq) has been applied to fibrotic human precision-cut lung slices (PCLS) derived from IPF patients to investigate the cell-specific effects of Bexotegrast, both alone and in combination with nintedanib (B1663095) atsjournals.orgfirstwordpharma.comatsjournals.orgatsjournals.orgpliantrx.comlarvol.comstocktitan.net. This technique allows for the characterization of gene expression profiles in individual cell populations within the fibrotic tissue.

Results from these studies demonstrated that Bexotegrast, either as monotherapy or in combination with nintedanib, significantly reduced the expression of key profibrotic genes, including type 1 collagen (COL1A1), fibronectin 1 (FN1), and tissue inhibitor of metalloproteinases 1 (TIMP1) atsjournals.orgfirstwordpharma.comatsjournals.org. These reductions were observed in specific cell types known to drive fibrosis, such as fibroblasts (αvβ1-expressing) and aberrant basaloid cells (αvβ6-expressing) atsjournals.orgfirstwordpharma.comatsjournals.org. Notably, nintedanib alone did not elicit the same level of reduction in these profibrotic genes in these specific cell populations atsjournals.orgfirstwordpharma.comatsjournals.org.

Pathway enrichment analyses further revealed that Bexotegrast downregulates genes associated with collagen-containing extracellular matrix across various fibroblast subtypes, including CTHRC1+-profibrotic fibroblasts atsjournals.orgfirstwordpharma.comatsjournals.org. The findings highlight that Bexotegrast targets TGF-β signaling pathways within fibrogenic cell populations, offering a distinct mechanism of action compared to other antifibrotic agents and potentially minimizing off-target toxicities atsjournals.orglarvol.com. Similar snRNA-seq analyses have also been conducted on fibrotic human liver explants to understand Bexotegrast's effects on specific liver cell types in biliary fibrosis larvol.compliantrx.com.

Gene/PathwayCell Type(s)Bexotegrast Effect (vs. Vehicle)Bexotegrast + Nintedanib Effect (vs. Vehicle)Nintedanib Effect (vs. Vehicle)Citation(s)
COL1A1Fibroblasts (αvβ1-expressing)Significantly ReducedSignificantly ReducedNo Significant Reduction atsjournals.orgfirstwordpharma.comatsjournals.org
COL1A1, FN1, TIMP1Aberrant Basaloid Cells (αvβ6-expressing)Significantly ReducedSignificantly ReducedNo Significant Reduction atsjournals.orgfirstwordpharma.comatsjournals.org
Collagen-containing ECMVarious fibroblast subtypesReducedNot specifiedNot specified atsjournals.orgfirstwordpharma.comatsjournals.org
TGF-β signalingFibrogenic cell populationsReducedNot specifiedNot specified atsjournals.orglarvol.com

While snRNA-seq provides insights into gene expression, quantitative Polymerase Chain Reaction (qPCR) and Western Blotting are essential techniques for validating these findings at the mRNA and protein levels, respectively. Although specific studies detailing the use of qPCR or Western Blotting as standalone methods for Bexotegrast are not extensively detailed in the provided search results, the assessment of protein biomarkers is a critical component of Bexotegrast research.

For example, blood tests in IPF patients treated with Bexotegrast showed a reduction in circulating levels of PRO-C3 and integrin beta-6 (ITGB6) pulmonaryfibrosisnews.com. PRO-C3 is a biomarker of active fibrogenesis, and ITGB6 is the target receptor for Bexotegrast pulmonaryfibrosisnews.combioworld.comfirstwordpharma.combiospace.com. These protein-level changes serve as pharmacodynamic markers of the drug's antifibrotic activity pulmonaryfibrosisnews.comnih.gov. Similarly, in PSC, changes in liver fibrosis markers such as the Enhanced Liver Fibrosis (ELF) score and alkaline phosphatase (ALP) levels have been monitored, with Bexotegrast treatment showing favorable trends bioworld.combiospace.comfirstwordpharma.combiospace.comstocktitan.net. These assessments of protein and biomarker levels are crucial for understanding the drug's biological effects.

BiomarkerDisease ContextBexotegrast Effect (vs. Placebo)Citation(s)
PRO-C3IPFReduced pulmonaryfibrosisnews.com
ITGB6IPFReduced pulmonaryfibrosisnews.com
ELF ScorePSCReduced (in high-risk patients) bioworld.combiospace.comfirstwordpharma.com
ALPPSCStabilized/Reduced bioworld.combiospace.comfirstwordpharma.com
PRO-C3PSCReduced bioworld.comfirstwordpharma.com

Biochemical and Histological Assessment Methods in Fibrosis Research

Biochemical and histological assessments are fundamental in characterizing fibrotic diseases and evaluating the efficacy of antifibrotic therapies. These methods provide direct or indirect measures of tissue damage, extracellular matrix deposition, and cellular changes associated with fibrosis.

In Bexotegrast studies, biochemical assessments have focused on measuring circulating biomarkers indicative of fibrotic activity. As mentioned, PRO-C3 and ITGB6 levels have been evaluated in plasma to gauge the drug's impact on fibrogenesis and target engagement in IPF patients pulmonaryfibrosisnews.comnih.gov. In PSC, biochemical markers such as the Enhanced Liver Fibrosis (ELF) score and alkaline phosphatase (ALP) have been used to monitor liver fibrosis and cholestasis, respectively, with Bexotegrast demonstrating beneficial effects on these parameters bioworld.combiospace.comfirstwordpharma.combiospace.comstocktitan.net. Plasma proteomic analyses have also been employed to identify circulating biomarkers associated with different interstitial lung disease (ILD) subtypes, potentially aiding clinical decision-making firstwordpharma.comlarvol.com.

While direct histological examination of Bexotegrast's effects on specific cellular structures or matrix components using stains like H&E or Masson's trichrome is not extensively detailed in the provided abstracts, the search results do indicate that molecular imaging findings were often confirmed by "classic histological analysis" in preclinical models pliantrx.compliantrx.com. Furthermore, CTHRC1, a protein whose expression is responsive to antifibrotic drugs like Bexotegrast, is being investigated as a potential biomarker for treatment success in lung fibrosis, suggesting its relevance in histological or biochemical assessments researchgate.net. Histopathological scoring of fibrosis is also a standard method in preclinical models researchgate.netnih.govgubra.dk.

Chemical Synthesis and Structural Activity Relationships Research of Bexotegrast

Synthetic Pathways and Chemical Transformations of Bexotegrast

While the specific, detailed synthetic route for Bexotegrast is proprietary to its developer, Pliant Therapeutics, and not extensively disclosed in publicly available scientific literature, a general understanding of its synthesis can be inferred from patent literature and the synthesis of analogous small molecule integrin inhibitors. The synthesis of such complex heterocyclic molecules typically involves a multi-step process, combining principles of heterocyclic chemistry, stereoselective synthesis, and functional group transformations.

A plausible synthetic strategy would likely involve the convergent synthesis of key fragments, followed by their strategic coupling to assemble the final molecule. This approach allows for the efficient production of the core scaffold and the introduction of various substituents to explore the structure-activity relationship. Key transformations would likely include carbon-carbon and carbon-nitrogen bond-forming reactions, such as Suzuki or Buchwald-Hartwig couplings, to construct the bi-aryl and other substituted aromatic systems present in many integrin inhibitors. The synthesis would also necessitate careful control of stereochemistry, as the three-dimensional arrangement of atoms is critical for effective binding to the target integrins. Protecting group strategies would be essential to mask reactive functional groups during the synthesis and allow for their selective deprotection at appropriate stages.

Design and Synthesis of Bexotegrast Analogs and Derivatives

The development of Bexotegrast undoubtedly involved the design and synthesis of numerous analogs and derivatives to optimize its pharmacological properties. This process, central to medicinal chemistry, aims to enhance potency, selectivity, and pharmacokinetic parameters such as oral bioavailability and metabolic stability.

The design of Bexotegrast analogs would have systematically explored modifications at various positions of the molecular scaffold. This could include:

Variation of substituent groups: Introducing a diverse range of functional groups at different positions to probe interactions with specific amino acid residues in the integrin binding pocket. This could involve altering the size, electronics (electron-donating or electron-withdrawing nature), and hydrophobicity of the substituents.

Alterations to the linker moieties: Modifying the length and flexibility of any linking groups connecting different parts of the molecule to achieve the optimal orientation within the binding site.

The synthesis of these analogs would follow similar synthetic strategies as for Bexotegrast, with the introduction of the desired modifications at appropriate steps in the synthetic sequence. High-throughput synthesis techniques may have been employed to rapidly generate a library of analogs for initial screening.

Structure-Activity Relationship (SAR) Studies for Optimizing Integrin Inhibition

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For Bexotegrast, these studies would have been crucial in identifying the key structural features required for potent and selective inhibition of αvβ1 and αvβ6 integrins. While specific SAR data for the Bexotegrast series is not publicly detailed, general principles from the broader field of small molecule integrin inhibitors provide valuable insights.

The binding of small molecule inhibitors to integrins often mimics the binding of the natural Arg-Gly-Asp (RGD) peptide motif. Therefore, SAR studies for Bexotegrast and its analogs would have focused on optimizing the presentation of key pharmacophoric features that interact with the RGD binding site on the integrins.

Structural ModificationObserved Effect on ActivityRationale
Alteration of the acidic group A carboxylic acid or a bioisostere is generally essential for activity.The negatively charged group mimics the aspartate residue of the RGD motif and forms a critical salt bridge with a divalent cation (e.g., Mg2+) in the Metal Ion-Dependent Adhesion Site (MIDAS) of the integrin.
Modification of the basic group A basic nitrogen-containing group is typically required for potent inhibition.This group mimics the arginine residue of the RGD motif and forms an ionic interaction with an acidic residue (e.g., aspartate) in the integrin binding pocket.
Variation of the central scaffold The nature and geometry of the central heterocyclic core significantly impact potency and selectivity.The scaffold serves to orient the acidic and basic groups at the correct distance and in the proper three-dimensional conformation for optimal binding.
Substitution on aromatic rings The position and nature of substituents on any aromatic rings can fine-tune potency and selectivity.Substituents can engage in additional hydrophobic, hydrogen bonding, or van der Waals interactions with specific sub-pockets within the integrin binding site, leading to enhanced affinity and differentiation between integrin subtypes.

Through iterative cycles of analog synthesis and biological testing, a detailed SAR map would have been constructed, guiding the medicinal chemistry team toward the identification of Bexotegrast as a clinical candidate with a desirable balance of potency, selectivity, and drug-like properties.

Molecular Modeling and Computational Approaches in Compound Design

Molecular modeling and computational chemistry are indispensable tools in modern drug discovery, enabling a more rational and efficient design of new therapeutic agents. In the development of Bexotegrast, these approaches would have been employed to gain a deeper understanding of its interaction with the target integrins at the atomic level.

Homology Modeling: In the absence of an experimentally determined crystal structure of Bexotegrast bound to αvβ1 or αvβ6, homology models of the integrin binding sites could have been constructed based on the known crystal structures of related integrins (e.g., αvβ3). These models would serve as a structural framework for subsequent computational studies.

Molecular Docking: Docking simulations would have been used to predict the binding mode of Bexotegrast and its analogs within the integrin binding pocket. These simulations help to visualize the key interactions between the ligand and the protein, such as hydrogen bonds and ionic interactions, and to rationalize the observed SAR. For example, docking studies could reveal why a particular substituent at a specific position enhances binding affinity.

Pharmacophore Modeling: A pharmacophore model could have been developed based on the structures of known active integrin inhibitors. This model would define the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, charged groups, hydrophobic centers) required for biological activity. This model could then be used to virtually screen large compound libraries to identify novel chemical scaffolds with the potential for integrin inhibition.

Quantum Mechanics (QM) and Molecular Dynamics (MD) Simulations: More advanced computational techniques like QM calculations could have been used to accurately model the electronic properties of the inhibitors and their interactions with the metal ion in the MIDAS. MD simulations could have been employed to study the dynamic behavior of the inhibitor-integrin complex over time, providing insights into the stability of the binding and the conformational changes that may occur upon ligand binding.

Through the integration of these computational approaches with synthetic chemistry and biological testing, the design of Bexotegrast was likely a highly rational process, leading to a molecule with optimized interactions with its targets and the potential to become a valuable new therapy for fibrotic diseases.

Translational Research and Future Directions for Bexotegrast Studies

Integration of Preclinical Data to Inform Potential Anti-fibrotic Applications

Translational research for bexotegrast (PLN-74809) has effectively bridged the gap between laboratory findings and clinical development for fibrotic diseases. Preclinical data has been instrumental in establishing the compound's mechanism of action and predicting its therapeutic potential. Bexotegrast is an oral, dual-selective inhibitor of the αvβ6 and αvβ1 integrins, which are key activators of transforming growth factor-beta (TGF-β), a central regulator of fibrosis ainvest.comunimi.itbiospace.com.

Studies using fibrotic human precision-cut lung slices (PCLS) have been a cornerstone of this translational work. In these models, bexotegrast demonstrated a significant reduction in the expression of pro-fibrotic genes. Specifically, it was shown to reduce genes like COL1A1 (Collagen Type I Alpha 1 Chain) and VIM (Vimentin) within distinct cell populations, including fibroblasts expressing high levels of CTHRC1 (Collagen Triple Helix Repeat Containing 1) and in αvβ6-expressing aberrant basaloid cells found near sites of lung injury. This targeted action on fibrogenic cells minimizes effects on other cell types, which could reduce the toxicities often associated with broader TGF-β inhibition. patsnap.com

Furthermore, preclinical investigations have shown that bexotegrast can suppress TGF-β signaling genes. ainvest.com This molecular evidence, combined with observations from early clinical trials, provides a strong rationale for its application in diseases like idiopathic pulmonary fibrosis (IPF) and primary sclerosing cholangitis (PSC). patsnap.com For instance, post-hoc analysis of biomarkers from the Phase 2a INTEGRIS-IPF trial showed that bexotegrast significantly modulated seven plasma biomarkers associated with the progression of interstitial lung disease over a 12-week period when compared to a placebo. patsnap.com This alignment between preclinical gene expression data and clinical biomarker modulation underscores the successful integration of preclinical findings to guide bexotegrast's clinical journey.

Table 1: Summary of Key Preclinical Findings for Bexotegrast
Preclinical ModelKey FindingImplication for Anti-fibrotic Application
Fibrotic Human Precision-Cut Lung Slices (PCLS)Demonstrated reductions in pro-fibrotic gene expression (e.g., COL1A1, VIM) in specific fibrogenic cell populations. Supports targeted anti-fibrotic activity in the lung, informing its use in IPF.
In Vitro Cell-Based AssaysBlocks TGF-β activation by preventing αvβ6 and αvβ1 integrin binding. unimi.itConfirms the primary mechanism of action as a potent inhibitor of a central fibrotic pathway.
Animal Models of FibrosisShowed potential to reduce fibrosis progression (data not detailed in provided sources).Provided initial in vivo evidence of efficacy, justifying progression to human trials.
Combined In Vitro Studies with Standard-of-Care DrugsSynergistic or complementary effects when combined with nintedanib (B1663095) or pirfenidone in PCLS models. pliantrx.comSuggests potential for use in combination therapies for IPF. ainvest.com

Exploration of Bexotegrast in Additional Preclinical Fibrotic Indications

The robust anti-fibrotic activity of bexotegrast in preclinical models of lung fibrosis has prompted investigations into its utility for other fibrotic conditions. The mechanism of inhibiting TGF-β activation via αvβ1 and αvβ6 integrins is relevant to fibrosis in multiple organ systems, not just the lungs. unimi.it

Pliant Therapeutics is developing bexotegrast for both idiopathic pulmonary fibrosis (IPF) and primary sclerosing cholangitis (PSC), a fibrotic disease of the bile ducts. biospace.comglobenewswire.compliantrx.com The rationale for exploring bexotegrast in PSC is based on the role of integrin-mediated TGF-β activation in liver fibrosis.

Recent preclinical data has further broadened the potential scope of bexotegrast's application. Studies using precision-cut lung slices from explants of patients with various forms of fibrotic interstitial lung disease (ILD) found that the anti-fibrotic activity of bexotegrast was similar in both IPF and non-IPF tissues. pliantrx.com This significant finding supports the investigation of bexotegrast for a wider range of ILDs associated with progressive pulmonary fibrosis. pliantrx.com Beyond pulmonary and hepatic fibrosis, the company also has preclinical programs targeting muscular dystrophies, indicating a broader interest in applying the principle of integrin inhibition to other fibrotic pathologies. biospace.com

Identification of Novel Therapeutic Targets and Pathways Influenced by Bexotegrast

The primary therapeutic targets of bexotegrast are the integrins αvβ6 and αvβ1. ainvest.comunimi.it These cell-surface receptors are upregulated in fibrotic tissues and are critical for converting latent TGF-β into its active, pro-fibrotic form. unimi.it By selectively inhibiting these two integrins, bexotegrast effectively blocks a key initial step in the fibrotic cascade.

The central pathway influenced by bexotegrast is the TGF-β signaling pathway. ainvest.comunimi.itpatsnap.com Downstream effects of this inhibition have been observed both preclinically and clinically. In the Phase 2a INTEGRIS-IPF trial, treatment with bexotegrast led to a decrease in serum biomarkers of collagen synthesis, such as PRO-C3 and PRO-C6, relative to placebo. pliantrx.com PRO-C3 is a marker for the synthesis of type III collagen, a key component of fibrotic tissue.

A post-hoc analysis of the INTEGRIS-IPF trial identified several plasma biomarkers related to the progression of interstitial lung disease that were significantly modulated by bexotegrast. patsnap.com This indicates that the influence of bexotegrast extends beyond simple TGF-β blockade to affect multiple downstream processes involved in tissue remodeling and fibrosis. Positron emission tomography (PET) imaging in a Phase 2 trial further confirmed bexotegrast's anti-fibrotic effects, showing a reduction in type 1 collagen deposition in the lungs of IPF patients after 12 weeks of therapy, suggesting favorable lung remodeling. globenewswire.compliantrx.com

Table 2: Biomarkers and Pathways Modulated by Bexotegrast
Target/BiomarkerRole in FibrosisEffect of Bexotegrast
Integrins αvβ6 and αvβ1Primary activators of latent TGF-β. unimi.itDirectly and selectively inhibited. ainvest.com
TGF-β PathwayMaster regulator of fibrosis, stimulating fibroblast proliferation and collagen production. unimi.itActivation is blocked, reducing downstream pro-fibrotic signaling. ainvest.compatsnap.com
PRO-C3 / PRO-C6Biomarkers for the synthesis of Type III and Type VI collagen. pliantrx.comSerum levels were observed to decrease. pliantrx.com
ITGB6Plasma integrin β6, a target engagement biomarker. ainvest.compliantrx.comLevels were observed to decrease. ainvest.compliantrx.com
Type 1 CollagenMajor structural component of fibrotic scars. pliantrx.comDeposition in the lung was reduced as measured by PET imaging. globenewswire.compliantrx.com

Methodological Advancements for Enhanced Preclinical Fibrosis Research

The limitations of traditional 2D cell cultures and some animal models in predicting clinical success for anti-fibrotic drugs have spurred significant methodological advancements. nih.govresearchgate.net These newer, more physiologically relevant platforms are crucial for the future study of bexotegrast and other anti-fibrotic agents.

Precision-Cut Slices: As used in bexotegrast's development, precision-cut lung slices (PCLS) from fibrotic human tissue maintain the native tissue architecture, cell diversity, and extracellular matrix composition. patsnap.comresearchgate.net This allows for a more accurate assessment of a drug's effect on gene expression and cellular interactions within the context of the diseased organ.

3D Culture Systems and Organoids: Three-dimensional (3D) culture systems, such as spheroids and organoids, are increasingly used to model fibrosis. mdpi.com For example, liver spheroids containing hepatocytes, hepatic stellate cells, and Kupffer cells can be engineered to model fibrogenesis and hepatotoxicity. nih.gov These models allow for the study of complex cell-cell interactions and are suitable for higher-throughput drug screening. nih.govmdpi.com

"Fibrosis-on-a-Chip" Systems: Microfluidic organ-on-a-chip platforms represent a state-of-the-art approach to replicating organ physiology ex vivo. researchgate.net A "pulmonary fibrosis on a chip" system has been developed to model the progressive tissue stiffening that characterizes the disease. researchgate.net These systems can incorporate force sensors to measure changes in the mechanical properties of engineered microtissues in response to pro-fibrotic stimuli and potential therapies, offering a powerful tool for preclinical evaluation of anti-fibrosis drugs. researchgate.net

These advanced methodologies provide more translatable data, helping to bridge the gap between preclinical research and clinical outcomes and enabling a more refined investigation into the mechanisms of drugs like bexotegrast. researchgate.netresearchgate.net

Q & A

Q. How should ethical considerations shape the design of Bexotegrast trials involving human biospecimens?

  • Answer: Obtain informed consent specifying biospecimen use for secondary research. Anonymize data per GDPR requirements and store in FAIR-compliant repositories. Disclose conflicts of interest and adhere to institutional review board (IRB) protocols for data sharing .

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